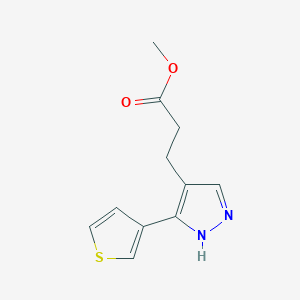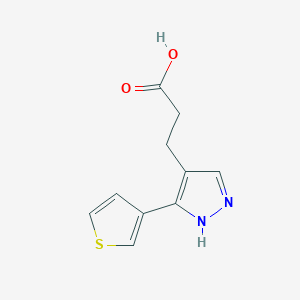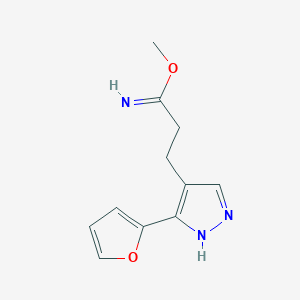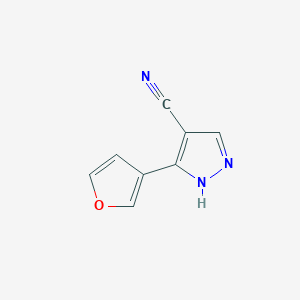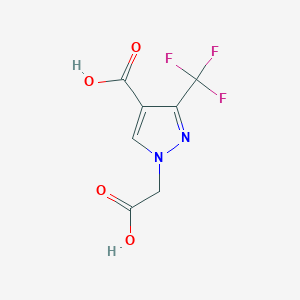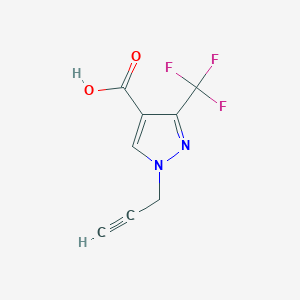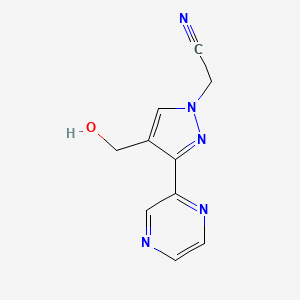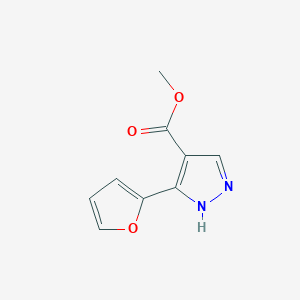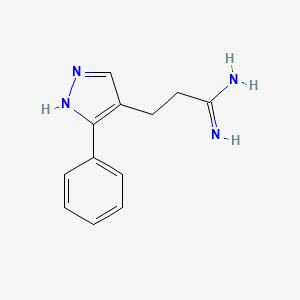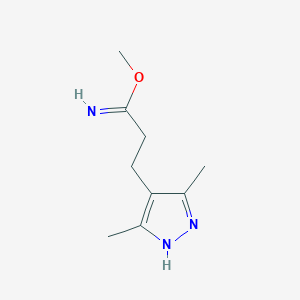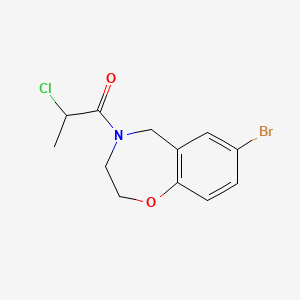
1-(7-Bromo-2,3,4,5-tetrahidro-1,4-benzoxazepin-4-il)-2-cloropropan-1-ona
Descripción general
Descripción
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one (BTP-CP1) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the benzoxazepine family, which is a class of heterocyclic compounds found in a variety of natural products. The compound has a wide range of applications, including in drug discovery, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de 1-(7-Bromo-2,3,4,5-tetrahidro-1,4-benzoxazepin-4-il)-2-cloropropan-1-ona
El compuesto “this compound” tiene varias aplicaciones potenciales en la investigación científica. A continuación, se presenta un análisis detallado centrado en aplicaciones únicas en diferentes campos:
Investigación farmacéutica: Este compuesto se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos . Su estructura sugiere que podría ser un precursor o un intermedio en la síntesis de varias moléculas farmacológicamente activas.
Mecanismo De Acción
The mechanism of action of 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one is not fully understood. However, it is believed to act by binding to various receptors in the body, such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. It may also act as an inhibitor of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of certain neurotransmitters.
Biochemical and Physiological Effects
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin and dopamine in the brain, which may lead to improved mood and behavior. It has also been shown to reduce inflammation and oxidative stress, which may have potential therapeutic applications. In addition, it has been shown to have antimicrobial and antiparasitic activity, which may be useful in the treatment of various infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one in lab experiments is its wide range of applications. It can be used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. Furthermore, it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. The main limitation of using 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one in lab experiments is its lack of long-term safety data. As such, it should be used with caution in experiments involving humans or animals.
Direcciones Futuras
The future of 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one research is promising, as it has a wide range of potential applications. Possible future directions for research include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research into its safety profile and the development of novel synthetic methods for its synthesis may be beneficial. Finally, further research into its potential applications in materials science and biochemistry may provide new insights into its use in various fields.
Propiedades
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGHDAHILNFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





